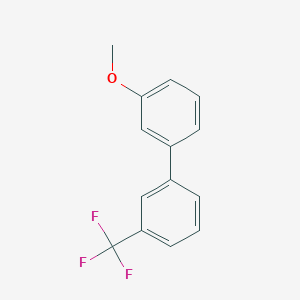

3-Methoxy-3'-trifluoromethylbiphenyl

Description

Contextualization within Biphenyl (B1667301) Chemical Space

Substituted biphenyls can exhibit a wide range of physical and chemical characteristics depending on the nature and position of the substituents. acs.org The introduction of functional groups can significantly alter the molecule's polarity, solubility, melting point, and reactivity. gre.ac.uk Symmetrically substituted biphenyls have been extensively studied, but it is the unsymmetrical substitution pattern, as seen in 3-Methoxy-3'-trifluoromethylbiphenyl, that often provides the nuanced properties sought after in modern chemical research. The synthesis of such unsymmetrical biphenyls is most commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method. gre.ac.uk

Academic Rationale for Investigation of the Compound

The academic interest in this compound stems from the contrasting electronic nature of its two substituents. The methoxy (B1213986) group (-OCH₃) at the 3-position is an electron-donating group through resonance, enriching the electron density of its attached phenyl ring. Conversely, the trifluoromethyl group (-CF₃) at the 3'-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This versatile and robust reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. acs.orgnih.gov In the case of this compound, this would generally involve the reaction of 3-methoxyphenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene (or vice versa) in the presence of a palladium catalyst and a base. The efficiency and functional group tolerance of the Suzuki-Miyaura reaction make it an ideal method for constructing such specifically substituted biphenyls. gre.ac.ukresearchgate.net

Overview of Key Research Domains

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential utility in several key research domains:

Medicinal Chemistry: As a "building block," this compound can be used in the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group is a common strategy in drug design to improve a compound's pharmacokinetic profile. Therefore, this compound could serve as a key intermediate in the development of new pharmaceutical agents.

Materials Science: The polarized electronic nature of this biphenyl derivative could be of interest in the design of new organic materials. Biphenyl-containing structures are often investigated for their potential use in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific substitution pattern of this compound could influence the charge transport and photophysical properties of materials incorporating this moiety.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 352032-26-9 |

| Molecular Formula | C₁₄H₁₁F₃O |

| Molecular Weight | 252.23 g/mol |

| Predicted Boiling Point | 305.0 ± 42.0 °C |

| Predicted Density | 1.188 ± 0.06 g/cm³ |

Table 2: Proposed Synthesis via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3-Methoxyphenylboronic acid | 1-Bromo-3-(trifluoromethyl)benzene | Palladium(0) complex | Aqueous Base (e.g., K₂CO₃, Cs₂CO₃) | This compound |

Properties

IUPAC Name |

1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c1-18-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15,16)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFKKPVLPNVXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 Methoxy 3 Trifluoromethylbiphenyl

Established Synthetic Pathways for Biphenyl (B1667301) Core Construction

The formation of the carbon-carbon bond between the two phenyl rings is the cornerstone of biphenyl synthesis. Several robust and versatile methods have been developed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become the most widely used methods for the synthesis of biaryls due to their high efficiency, functional group tolerance, and generally mild reaction conditions. libretexts.org

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of C-C bonds and is frequently employed for the synthesis of biphenyl derivatives. libretexts.orgnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an aryl halide or triflate. libretexts.org

For the synthesis of 3-Methoxy-3'-trifluoromethylbiphenyl, a viable Suzuki-Miyaura coupling strategy would involve the reaction of (3-methoxyphenyl)boronic acid with 1-bromo-3-(trifluoromethyl)benzene. The necessary precursors, (3-methoxyphenyl)boronic acid and 1-bromo-3-(trifluoromethyl)benzene, are commercially available or can be synthesized through established methods. nih.govnih.gov

The general reaction mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form this compound

| Parameter | Condition | Reference |

| Aryl Halide | 1-bromo-3-(trifluoromethyl)benzene | nih.gov |

| Boronic Acid | (3-methoxyphenyl)boronic acid | nih.gov |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) precursors | nih.govbeilstein-journals.org |

| Ligand | PPh₃, or other phosphine (B1218219) ligands | beilstein-journals.org |

| Base | K₂CO₃, Cs₂CO₃, or other inorganic bases | nih.govbeilstein-journals.org |

| Solvent | Toluene, Dioxane, or DMF/water mixtures | nih.govbeilstein-journals.org |

| Temperature | 80-110 °C | beilstein-journals.org |

Note: This table represents typical conditions for Suzuki-Miyaura reactions and may require optimization for the specific synthesis of this compound.

While the Suzuki-Miyaura coupling is highly prevalent, other palladium-mediated strategies can also be employed for the synthesis of biphenyls. These include the Negishi coupling (using organozinc reagents), Stille coupling (using organotin reagents), and Hiyama coupling (using organosilicon reagents). The choice of method often depends on the availability of starting materials and the desired functional group tolerance.

Ullmann Coupling Approaches to Biphenyls

The Ullmann reaction, one of the oldest methods for forming biaryl bonds, traditionally involves the copper-mediated coupling of two aryl halides at high temperatures. byjus.comorganic-chemistry.org While the classic Ullmann reaction is effective for the synthesis of symmetrical biphenyls, its application to unsymmetrical biphenyls can be challenging and often results in a mixture of products. byjus.com

Modern modifications of the Ullmann reaction, often using palladium or nickel catalysts in conjunction with copper, have improved the scope and efficiency of this transformation for creating unsymmetrical biphenyls. nsf.gov For the synthesis of this compound, a potential Ullmann approach could involve the cross-coupling of 1-bromo-3-(trifluoromethyl)benzene and 3-bromoanisole (B1666278). However, controlling the selectivity to favor the desired unsymmetrical product over the two possible symmetrical byproducts would be a key challenge. byjus.com

Table 2: General Conditions for Ullmann-type Coupling

| Parameter | Condition | Reference |

| Aryl Halides | 1-bromo-3-(trifluoromethyl)benzene and 3-bromoanisole | nih.gov |

| Catalyst | Copper powder or copper salts (e.g., CuI, CuO) | byjus.comorganic-chemistry.orgmdpi.com |

| Ligand | Often not required, but sometimes used in modern variations | mdpi.com |

| Solvent | High-boiling solvents like DMF or nitrobenzene | thieme-connect.de |

| Temperature | >150 °C | organic-chemistry.org |

Note: This table outlines general conditions for Ullmann-type reactions. Specific conditions for the synthesis of this compound would need to be empirically determined.

Mizoroki-Heck Cross-Coupling for Related Systems

The Mizoroki-Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and an alkene. nih.gov While not a direct method for biphenyl synthesis, it can be used to synthesize substituted styrenes, which can then be further elaborated into biphenyl structures through subsequent reactions. For instance, one of the aryl rings could be constructed from a Heck reaction product. This multi-step approach offers an alternative synthetic route, particularly when direct biphenyl coupling methods are not feasible.

Introduction of Trifluoromethyl and Methoxy (B1213986) Substituents

The timing of the introduction of the trifluoromethyl and methoxy groups is a crucial strategic consideration. These groups can either be present on the starting materials before the biphenyl core is constructed, or they can be introduced onto the biphenyl scaffold after its formation.

The more common and generally more efficient approach is to utilize precursors that already contain the desired substituents. For example, the Suzuki-Miyaura coupling of (3-methoxyphenyl)boronic acid and 1-bromo-3-(trifluoromethyl)benzene directly yields the target molecule. nih.govnih.gov This strategy avoids potential issues with regioselectivity and the harsh conditions that might be required for post-coupling functionalization.

Alternatively, one could envision synthesizing the biphenyl core first and then introducing the substituents. The methoxy group can be introduced through nucleophilic aromatic substitution on a suitably activated biphenyl precursor or via a Buchwald-Hartwig amination-type reaction with methanol. The trifluoromethyl group is often more challenging to install directly. Methods for trifluoromethylation include the use of reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) or various electrophilic trifluoromethylating agents, often in the presence of a transition metal catalyst. mdpi.com However, these methods can suffer from issues of regioselectivity and may not be compatible with all functional groups. A study on the photo-induced trifluoromethylation of 1,3-dimethoxybenzene (B93181) showed that the reaction can lead to a mixture of mono- and bis-trifluoromethylated products, highlighting the potential for selectivity challenges. chemrxiv.org

Trifluoromethylation Techniques in Aromatic Systems

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step in forming one of the key building blocks for this compound. The -CF3 group is an important pharmacophore due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. A variety of methods have been developed for aromatic trifluoromethylation.

One common approach involves the use of copper-mediated or -catalyzed reactions. For instance, aryl iodides can be trifluoromethylated using well-defined Cu(I) trifluoromethylating agents. researchgate.net Another established method is the reaction of aromatic halides with sodium trifluoroacetate (B77799) and copper(I) iodide, which proceeds effectively in dipolar aprotic solvents. researchgate.net More recent advancements leverage reagents like methyl fluorosulphonyldifluoroacetate in the presence of copper(I) iodide as a source of the trifluoromethyl group. researchgate.net

An alternative strategy utilizes (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), often activated by a fluoride (B91410) anion source. This method can be used to trifluoromethylate aromatic carboxylates. rsc.org Furthermore, processes have been developed that use carbon tetrachloride and anhydrous hydrogen fluoride in the presence of a strong acid catalyst to directly trifluoromethylate aromatic compounds, a method that offers a pathway to isomers not easily accessible by other means. google.com A dual photoredox/palladium catalysis system has also been documented for reactions involving CF3SO2Na to introduce the trifluoromethyl group. rsc.org

Table 1: Selected Trifluoromethylation Reagents and Methods

| Reagent/System | Substrate Type | Key Features |

|---|---|---|

| CuCF3 Complexes | Aryl Halides | Utilizes well-defined copper(I) reagents. researchgate.net |

| Sodium Trifluoroacetate / CuI | Aromatic Halides | Proceeds smoothly in dipolar aprotic solvents. researchgate.net |

| Me3SiCF3 / Fluoride Anion | Aromatic Carboxylates | Fluoride initiates the transfer of the CF3 group. rsc.org |

| CCl4 / HF / Strong Acid | Aromatic Compounds | Enables direct trifluoromethylation. google.com |

Methoxy Group Incorporation Methods

The methoxy group (-OCH3) is typically introduced onto an aromatic ring through the functionalization of a phenol (B47542) or by the methoxylation of an aryl halide. Metabolic O-dealkylation is a known biological process that can convert a methoxy group on a drug molecule back into a hydroxyl group. nih.gov

In synthetic chemistry, one of the most fundamental methods is the Williamson ether synthesis, where a phenoxide (generated from a phenol with a base) reacts with a methylating agent like methyl iodide or dimethyl sulfate. However, industrial processes often seek alternatives to toxic reagents like dimethyl sulfate. google.com

A significant advancement in this area is the copper-catalyzed methoxylation of aryl halides. This approach uses inexpensive cuprous halides as catalysts, along with a suitable ligand, to convert aryl halides into aryl methoxy compounds under mild conditions. google.com This method shows good compatibility with various functional groups and offers yields ranging from 36% to 89%. google.com Another route involves a Grignard reaction; for example, 3-methoxypropiophenone can be synthesized from m-methoxybromobenzene, which is first converted to a Grignard reagent. google.com

Advanced Catalytic Systems in this compound Synthesis

The cornerstone of synthesizing this compound is the cross-coupling reaction that joins the two substituted aromatic rings. This transformation is typically accomplished using transition metal catalysis, with palladium-based systems being the most prominent.

Role of Palladium Catalysts in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and their development was recognized with the 2010 Nobel Prize in Chemistry. nih.gov Reactions like the Suzuki-Miyaura (using an organoboron reagent) and Negishi (using an organozinc reagent) couplings are standard methods for synthesizing unsymmetrical biaryls. nih.govrsc.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: An aryl halide (e.g., 3-bromoanisole) reacts with a low-valent palladium(0) complex, which inserts into the carbon-halogen bond to form a palladium(II) intermediate. rsc.org

Transmetalation: The organic group from the second coupling partner (e.g., the organoboron or organozinc derivative of 3-(trifluoromethyl)benzene) is transferred to the palladium(II) complex, displacing the halide. rsc.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biphenyl C-C bond and regenerating the palladium(0) catalyst. rsc.org

The efficiency of these catalysts is highly dependent on the ligands coordinated to the palladium center. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and SPhos, are particularly effective. nih.govrsc.org These ligands facilitate the crucial oxidative addition and reductive elimination steps, enabling the coupling of even challenging substrates like aryl chlorides. nih.gov Monoligated palladium(0) species, L1Pd(0), are now understood to be the most active catalytic species in the cycle. nih.gov

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Typical Catalyst System | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(OAc)2 / Phosphine Ligand (e.g., SPhos) | nih.govrsc.org |

| Negishi | Arylzinc halide | Pd(dba)2 / Phosphine Ligand (e.g., tfp) | nih.govrsc.org |

Silver and Copper Salt Catalysis

While palladium dominates the field of cross-coupling, copper and silver salts also play crucial roles in biphenyl synthesis, either as primary catalysts or as important additives. nih.govnih.gov

The Ullmann reaction, one of the older methods for biaryl synthesis, traditionally uses copper metal or copper salts to couple two aryl halide molecules. rsc.org More modern protocols have improved upon this, for example, by using copper salts to mediate the oxidative dimerization of arylboronic acids. nih.gov

In the context of modern palladium- and rhodium-catalyzed reactions, silver salts are frequently used as additives. nih.govnih.gov For instance, in C-H activation reactions, silver salts like AgSbF6, Ag2CO3, or AgOAc are often required. nih.gov Their primary role is often to act as a halide scavenger or an oxidant. By precipitating the halide from the catalyst's coordination sphere, they can generate a more reactive, cationic transition-metal species that is better able to participate in the catalytic cycle. rsc.orgnih.gov Cooperative catalysis, where both copper and palladium catalysts are used together, has also been developed for the one-pot synthesis of complex molecules, demonstrating the synergistic potential of different metals. rsc.org

Organophosphorus Catalysis and Redox-Driven Transformations

Beyond their role as ligands for transition metals, organophosphorus compounds, particularly phosphines, can act as catalysts in their own right. acs.orgnih.govacs.org This field, known as nucleophilic phosphine catalysis, involves the addition of a phosphine to an electrophilic substrate to generate a reactive zwitterionic intermediate. nih.gov

A more advanced concept is biphilic organophosphorus catalysis, which exploits the ability of a phosphorus center to cycle between different oxidation states, typically P(III) and P(V). acs.orgnih.gov In this mode, the phosphorus atom exhibits both nucleophilic (electron donor) and electrophilic (electron acceptor) character during the catalytic cycle. acs.orgnih.gov For example, a regioselective reductive transposition of allylic bromides has been demonstrated using a phosphetane (B12648431) catalyst that proceeds via a P(III)/P(V) redox cycle, involving a pentacoordinate hydridophosphorane intermediate. acs.orgnih.gov While direct application to biphenyl synthesis is less common, these redox-driven transformations represent a growing area of catalysis that bypasses the need for transition metals and avoids the generation of stoichiometric phosphine oxide waste, a drawback of classic reactions like the Wittig and Mitsunobu reactions. acs.org

Regioselective Synthesis and Control in Biphenyl Formation

Achieving the correct connectivity—in this case, a 3,3'-linkage—is paramount in the synthesis of this compound. This control over the position of the new C-C bond is known as regioselectivity.

In transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi coupling, regioselectivity is not determined by the catalyst but is pre-programmed into the starting materials. rsc.org The synthesis relies on the use of specifically functionalized aromatic precursors. To synthesize this compound, one would typically start with:

A 3-substituted methoxybenzene derivative, such as 3-bromoanisole or 3-anisoleboronic acid .

A 3-substituted trifluoromethylbenzene derivative, such as 3-(trifluoromethyl)phenylboronic acid or 1-bromo-3-(trifluoromethyl)benzene . nih.gov

The cross-coupling reaction will exclusively form a bond between the carbon atoms that bear the reactive functional groups (the halogen and the organometallic moiety). rsc.org For example, the palladium-catalyzed reaction between 3-bromoanisole and 3-(trifluoromethyl)phenylboronic acid will yield this compound because the C-Br bond on one ring and the C-B bond on the other dictate the precise location of the new biaryl linkage. Other synthetic strategies, such as 1,3-dipolar cycloaddition reactions, have also been developed to achieve high regioselectivity in the formation of other complex heterocyclic systems. mdpi.com

Challenges and Innovations in Synthetic Efficiency and Sustainability

The synthesis of asymmetrically substituted biphenyls like this compound presents a unique set of challenges that necessitate innovative solutions to enhance efficiency and sustainability. The primary route for constructing the biaryl scaffold involves cross-coupling reactions, most notably the Suzuki-Miyaura and Negishi reactions. However, the inherent electronic disparity between the two aryl partners—one being electron-rich (due to the methoxy group) and the other electron-deficient (due to the trifluoromethyl group)—can complicate these transformations.

Synthetic Challenges

The primary hurdles in the synthesis of this compound are centered around achieving high yields and purity while minimizing waste and energy consumption.

Electronic Mismatch of Coupling Partners: A significant challenge arises from the coupling of an electron-rich aryl halide (such as 3-bromoanisole or 3-iodoanisole) with an electron-withdrawing arylboronic acid (like 3-(trifluoromethyl)phenylboronic acid) in a Suzuki-Miyaura reaction, or the equivalent organozinc reagent in a Negishi coupling. This electronic mismatch can impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle, potentially leading to lower yields and the formation of undesired side products. For instance, the oxidative addition of the electron-rich aryl halide to the palladium(0) catalyst can be sluggish.

Homocoupling and Side Reactions: A common side reaction in cross-coupling methodologies is the homocoupling of the starting materials, leading to the formation of symmetrical biphenyls (e.g., 3,3'-dimethoxybiphenyl (B1581302) or 3,3'-bis(trifluoromethyl)biphenyl). wikipedia.org This not only reduces the yield of the desired unsymmetrical product but also complicates the purification process due to the similar physical properties of the biphenyl products.

Catalyst Deactivation and Loading: The efficiency of palladium catalysts can be hampered by various factors, including the presence of impurities in the starting materials or the formation of inactive palladium species. High catalyst loadings are often required to drive the reaction to completion, which increases costs and the environmental burden associated with residual palladium in the final product.

Sustainability Concerns: Traditional synthetic methods often rely on volatile and hazardous organic solvents, stoichiometric amounts of bases, and high reaction temperatures, contributing to a significant environmental footprint. The removal of the palladium catalyst from the final product to meet regulatory standards, especially for pharmaceutical applications, can also be a costly and resource-intensive process.

Innovations in Synthetic Efficiency and Sustainability

To address these challenges, significant innovations have been made in the field of cross-coupling chemistry, focusing on catalyst development, reaction optimization, and the adoption of greener synthetic practices.

Advanced Catalytic Systems: The development of highly active and robust palladium catalysts and ligands has been a cornerstone of innovation. For instance, the use of electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu research groups, can significantly enhance the efficiency of cross-coupling reactions involving electronically diverse partners. organic-chemistry.org These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis. For Negishi couplings, which are known for their tolerance to a wide range of functional groups, the development of nickel-based catalysts has also provided a cost-effective alternative to palladium. wikipedia.orgorganic-chemistry.org

Optimization of Reaction Conditions: Careful optimization of reaction parameters is critical for maximizing yield and minimizing side reactions. This includes the choice of base, solvent system, and reaction temperature. For Suzuki-Miyaura reactions, the use of milder bases like potassium carbonate or cesium carbonate can be beneficial. researchgate.net Microwave-assisted synthesis has also emerged as a valuable tool to accelerate reaction times and improve yields, often under milder conditions than conventional heating.

The following table summarizes some of the challenges and innovative approaches in the synthesis of substituted biphenyls like this compound:

| Challenge | Innovative Solution | Research Finding/Example |

| Electronic Mismatch | Use of specialized ligands to promote efficient catalysis. | Electron-rich and bulky phosphine ligands facilitate the coupling of electronically dissimilar aryl partners. |

| Homocoupling | Precise control of stoichiometry and reaction conditions. | Optimization of base and solvent can suppress the formation of homocoupled byproducts. researchgate.net |

| Catalyst Inefficiency | Development of highly active catalyst systems. | Use of pre-catalysts that readily form the active Pd(0) species in situ. |

| Sustainability | Application of green chemistry principles. | Use of water as a solvent and development of recyclable catalysts to minimize environmental impact. acs.org |

Chemical Reactivity and Transformations of 3 Methoxy 3 Trifluoromethylbiphenyl

Reactivity Governed by Functional Groups

The presence of both an electron-donating group (methoxy) and a potent electron-withdrawing group (trifluoromethyl) on the biphenyl (B1667301) structure distinctly influences the reactivity of each aromatic ring.

Electrophilic Aromatic Substitution:

The methoxy (B1213986) group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. youtube.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate at these positions. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director. Its powerful electron-withdrawing nature destabilizes the arenium ion intermediate, particularly at the ortho and para positions.

Therefore, in 3-Methoxy-3'-trifluoromethylbiphenyl, the ring bearing the methoxy group is significantly more susceptible to electrophilic attack than the ring with the trifluoromethyl group. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are predicted to occur predominantly on the methoxy-substituted ring at the positions ortho and para to the methoxy group (positions 2, 4, and 6).

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. youtube.com The trifluoromethyl group, being strongly electron-withdrawing, activates the ring it is attached to for nucleophilic attack. beilstein-journals.org While fluoride (B91410) is not a typical leaving group in SNAr, under certain conditions, the fluorine atoms of a trifluoromethyl group can be displaced. ebyu.edu.tr The ring containing the methoxy group is generally not susceptible to SNAr unless further activated by other substituents.

Oxidation:

The oxidation of biphenyl derivatives can be complex. While the biphenyl core itself can be oxidized under harsh conditions, the substituents play a crucial role. The methoxy group can be susceptible to oxidation, potentially leading to cleavage or the formation of quinone-like structures, especially if the ring is further activated. Photocatalytic one-electron oxidation of biphenyl derivatives on TiO2 surfaces has been studied, with hydroxyl-substituted biphenyls showing high efficiency. nih.gov The trifluoromethyl group is generally resistant to oxidation.

Reduction:

The trifluoromethyl group can undergo reductive defluorination. nih.govacs.org This transformation can proceed through a radical anion intermediate, leading to the sequential removal of fluorine atoms. nih.govnih.gov Organophotoredox catalysis has emerged as a method for the hydrodefluorination of trifluoromethylarenes, allowing for the conversion of trifluoromethyl groups into difluoromethyl or methyl groups under relatively mild conditions. acs.orgnewiridium.com The aromatic rings themselves can be reduced under more forcing conditions, such as with dissolving metal reductions (e.g., Birch reduction), although this can be complicated by the presence of the functional groups.

Transformations Specific to the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high stability, but it can participate in specific chemical transformations. As mentioned, reductive defluorination is a key reaction. nih.govnih.gov This can be a stepwise process, allowing for the synthesis of difluoromethyl and monofluoromethyl analogues. Early methods for the reduction of trifluoromethylarenes often led to complete defluorination to the corresponding methyl group. nih.gov However, more recent methods, particularly those employing photoredox catalysis, have enabled more controlled, partial reduction. acs.org

Methoxy Group Reactivity

The most common reaction of an aryl methoxy group is its cleavage to the corresponding phenol (B47542). This transformation is typically achieved using strong acids, such as hydrobromic acid or hydroiodic acid, or with Lewis acids like boron tribromide. researchgate.nettandfonline.com The cleavage of aryl methyl ethers is a fundamental reaction in organic synthesis, often used as a deprotection step. acs.orgsciencemadness.org Biocatalytic methods for the demethylation of aryl methyl ethers have also been developed, offering a milder and more selective alternative. acs.org

Derivatization Strategies for Analog Generation

The distinct reactivity of the two rings in this compound allows for a range of derivatization strategies to generate a library of analogues.

| Functional Group | Reaction Type | Potential Products |

| Methoxy-substituted Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, acylated derivatives |

| Methoxy Group | Ether Cleavage | 3'-Trifluoromethyl-[1,1'-biphenyl]-3-ol |

| Trifluoromethyl Group | Reductive Defluorination | 3-Methoxy-3'-(difluoromethyl)biphenyl, 3-Methoxy-3'-(monofluoromethyl)biphenyl, 3-Methoxy-3'-methylbiphenyl |

This table is based on the general reactivity of the functional groups and does not represent experimentally verified reactions for this specific compound unless cited.

By combining these transformations, a diverse set of derivatives can be accessed. For instance, electrophilic substitution on the methoxy-bearing ring followed by cleavage of the methoxy group would yield a polysubstituted biphenyl phenol. Similarly, reduction of the trifluoromethyl group followed by reactions on the other ring can generate further structural diversity. The Suzuki and Stille coupling reactions, while not a transformation of the title compound itself, represent key methods for the synthesis of such substituted biphenyls from appropriately functionalized precursors. nih.gov

Medicinal Chemistry and Biological Activity Research of 3 Methoxy 3 Trifluoromethylbiphenyl Derivatives

Role as a Bioactive Chemical Scaffold in Drug Discovery

The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of ligands that can interact with a wide range of biological targets. The introduction of methoxy (B1213986) and trifluoromethyl substituents at the 3 and 3' positions, respectively, allows for fine-tuning of properties such as lipophilicity, metabolic stability, and target-binding interactions. Researchers have leveraged this scaffold to develop compounds with significant activity at enzymes and receptors central to various pathological processes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid System Modulation

The endocannabinoid system plays a crucial role in regulating pain, inflammation, and mood. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which degrades the endocannabinoid anandamide (B1667382). Inhibiting FAAH increases anandamide levels, offering a therapeutic strategy for various disorders. Biphenyl-3-yl carbamate (B1207046) derivatives have been extensively investigated as FAAH inhibitors.

One of the most notable examples is URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester). acs.org This compound is a potent and selective FAAH inhibitor that has been shown to increase brain anandamide levels in rodents. acs.org Structure-activity relationship (SAR) studies on a series of O-arylcarbamates revealed that the biphenyl-3-yl ester scaffold is a key determinant of activity. nih.gov The introduction of a small polar group, such as a carbamoyl (B1232498) group at the meta-position (3') of the distal phenyl ring, as seen in URB597, significantly enhances inhibitory potency against FAAH. nih.gov Another related compound, URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester), which lacks the 3'-carbamoyl group, is also a FAAH inhibitor, though less potent than URB597. nih.gov

Another enzyme involved in endocannabinoid signaling is monoacylglycerol lipase (B570770) (MAGL), which is the primary enzyme for the degradation of 2-arachidonoylglycerol (B1664049) (2-AG). The compound URB602 ([1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester) has been identified as an inhibitor of MAGL. nih.govcaymanchem.comrsc.org While initially investigated in the context of FAAH inhibitors, studies have shown that URB602 is more selective for MAGL, with weak or no inhibitory activity against FAAH at relevant concentrations. caymanchem.comnih.gov By inhibiting MAGL, URB602 selectively increases the levels of 2-AG in the brain. nih.gov

Table 1: Biphenyl Derivatives Targeting the Endocannabinoid System

| Compound Name | Structure | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|---|

| URB597 | Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester | FAAH | 4.6 nM | nih.gov |

| URB524 | Cyclohexylcarbamic acid biphenyl-3-yl ester | FAAH | 63 nM | nih.gov |

| URB602 | [1,1'-Biphenyl]-3-yl-carbamic acid, cyclohexyl ester | MAGL | 28 µM (rat brain) | caymanchem.comnih.gov |

Antimalarial Potential through Isoprenoid Biosynthesis Pathway Inhibition (e.g., PfIspD)

No research findings were identified that specifically link 3-methoxy-3'-trifluoromethylbiphenyl derivatives to antimalarial activity through the inhibition of the isoprenoid biosynthesis pathway enzyme, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (PfIspD). While biphenyl derivatives have been explored as antimalarial agents targeting other pathways, such as dihydrofolate reductase (PfDHFR), their activity against PfIspD has not been reported in the reviewed literature. nih.govnih.gov

Sphingosine-1-phosphate Receptor 1 (S1P1) Agonism and Lymphocyte Trafficking

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from lymphoid organs into the bloodstream. nih.govnih.gov Agonism at the S1P1 receptor leads to its internalization, which in turn traps lymphocytes in the lymph nodes, causing a reduction in circulating lymphocytes (lymphopenia). nih.govsigmaaldrich.com This mechanism is the basis for the therapeutic effect of S1P1 modulators in autoimmune diseases like multiple sclerosis. sigmaaldrich.com

A derivative of the this compound scaffold has been identified as a potent and selective S1P1 receptor agonist. The compound, 4-Methoxy-N-(2-(trifluoromethyl)biphenyl-4-ylcarbamoyl)nicotinamide, also known as S1P1 Receptor Agonist III, demonstrates high efficacy in activating the human S1P1 receptor. researchgate.net It is an orally bioavailable compound that has been shown to effectively lower circulating lymphocyte levels in rats, consistent with the mechanism of S1P1 agonism. researchgate.net This finding highlights the potential of this chemical scaffold in the development of novel immunomodulatory agents. researchgate.net

Table 2: Biphenyl Derivative as an S1P1 Receptor Agonist

| Compound Name | Structure | Target Receptor | EC₅₀ (hS1P1) | Reference |

|---|---|---|---|---|

| S1P1 Receptor Agonist III | 4-Methoxy-N-(2-(trifluoromethyl)biphenyl-4-ylcarbamoyl)nicotinamide | S1P1 | 35 nM | researchgate.net |

CRTH2 Receptor Antagonism and Inflammatory Pathways

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a receptor for prostaglandin (B15479496) D2 (PGD2). nih.govresearchgate.net The interaction between PGD2 and CRTH2 is a key driver of type 2 inflammatory responses, which are characteristic of allergic diseases such as asthma. nih.govresearchgate.net CRTH2 is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation mediates their recruitment and activation. nih.gov Therefore, antagonists of the CRTH2 receptor are being actively pursued as potential anti-inflammatory therapies. nih.gov

Within a series of azabiphenylaminobenzoic acid derivatives, a compound featuring the core scaffold of interest has been disclosed as a CRTH2 antagonist. Specifically, 2-(3,5-difluoro-3'-methoxybiphenyl-4-ylamino)nicotinic acid is cited in patent literature as a compound with CRTH2 antagonist activity. nih.gov This demonstrates the utility of the substituted biphenyl scaffold in the design of molecules that can interfere with inflammatory pathways mediated by PGD2. nih.gov

Table 3: Biphenyl Derivative as a CRTH2 Receptor Antagonist

| Compound Name | Structure | Target Receptor | Activity | Reference |

|---|---|---|---|---|

| 2-(3,5-Difluoro-3'-methoxybiphenyl-4-ylamino)nicotinic acid | 2-(3,5-Difluoro-3'-methoxybiphenyl-4-ylamino)nicotinic acid | CRTH2 | Antagonist | nih.gov |

Inhibition of L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P]

No published research was found that describes the exploration or identification of this compound derivatives as inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P). This enzyme is the first and rate-limiting step in the hexosamine biosynthetic pathway. While inhibitors of this enzyme are of interest for potential antimicrobial and antidiabetic applications, the biphenyl scaffold of interest has not been reported in this context. nih.govwikipedia.org

Exploration of Other Pharmacological Targets

The versatility of the biphenyl scaffold has led to its investigation against other pharmacological targets beyond those previously discussed.

Neurokinin-1 (NK1) Receptor Antagonism: The NK1 receptor, which binds the neuropeptide Substance P, is implicated in emesis, pain, and inflammation. Patent literature discloses biphenyl derivatives as antagonists of the NK1 receptor, suggesting a potential therapeutic application for this class of compounds in conditions mediated by Substance P signaling.

Monoacylglycerol Lipase (MAGL) Inhibition: As mentioned in section 4.1.1, the biphenyl derivative URB602 is an inhibitor of MAGL, an enzyme that degrades the endocannabinoid 2-AG. nih.govcaymanchem.com This activity represents another facet of how this scaffold can modulate the endocannabinoid system, distinct from FAAH inhibition. The inhibition of MAGL by URB602 has been shown to produce neuroprotective effects in preclinical models of brain injury. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of biphenyl derivatives is highly sensitive to the position and electronic nature of their substituents. The relative orientation of the two phenyl rings and the specific placement of functional groups dictate the molecule's three-dimensional shape and its ability to fit into a biological target's binding site.

The position of substituents significantly influences biological potency. For instance, in a series of biphenyl-substituted diarylpyrimidines developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the substitution pattern on the biphenyl moiety was a key determinant of antiviral activity. nih.gov Research indicated that substituents at the 4'-position generally led to better activity compared to those at the 2'- or 3'-positions. nih.gov This highlights that the specific location of a group like the trifluoromethyl moiety in this compound is a critical factor for its biological function. The electronic properties of these substituents are also paramount. Studies have shown that electron-withdrawing groups, such as a cyano (CN) or a trifluoromethyl (CF3) group, can enhance the biological activity of biphenyl compounds. nih.govmdpi.com In one study, the order of activity based on the substituent was found to be CN > F ≈ Cl > CH₃ > OCH₃, demonstrating a preference for electron-withdrawing groups over electron-donating ones like methoxy (OCH₃). nih.gov

The following table summarizes the general effects of substituent position and nature on the activity of biphenyl derivatives based on findings from various studies.

| Feature | Observation | Implication for this compound |

| Substituent Position | Activity can be highly dependent on the substitution pattern (ortho, meta, para). In some series, 4'-substitution is optimal. nih.gov | The meta-positions of both the methoxy and trifluoromethyl groups are crucial determinants of the molecule's specific biological activity. |

| Electronic Effects | Electron-withdrawing groups (e.g., -CN, -CF3) are often associated with higher potency in certain classes of biphenyls. nih.govmdpi.com | The 3'-trifluoromethyl group is expected to significantly enhance biological efficacy through its strong electron-withdrawing nature. |

| Methoxy Group Influence | The position of a methoxy group affects physicochemical properties like lipophilicity and can influence pharmacokinetics (e.g., clearance rates). nih.gov | The 3-methoxy group will modulate the polarity and metabolic profile of the compound. |

| Steric Hindrance | Bulky ortho substituents can restrict the rotation around the biphenyl bond, affecting conformation and receptor binding. nih.govslideshare.net | With meta-substituents, there is less steric hindrance compared to ortho-substitution, allowing for more conformational flexibility. |

The trifluoromethyl (CF₃) group is a privileged substituent in medicinal chemistry, utilized to enhance a molecule's pharmacological profile. nih.gov Its unique properties significantly influence molecular interactions, which is critical for the biological activity of compounds like this compound.

From an electronic standpoint, the trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property can influence the acidity or basicity of nearby functional groups and can alter the electronic nature of the aromatic ring to which it is attached. These electronic modifications can strengthen interactions with biological targets, such as hydrogen bonding and electrostatic interactions. nih.gov

Furthermore, the CF₃ group is known for its high metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation by enzymes. nih.gov This stability can increase the half-life of a drug in the body, leading to a longer duration of action. In drug design, replacing a metabolically vulnerable group with a CF₃ group is a common strategy to improve pharmacokinetic properties.

The steric bulk of the trifluoromethyl group is also a key factor in its influence on molecular interactions. It is larger than a hydrogen atom and is often used as a bioisostere for a chlorine atom due to their similar steric demands. nih.gov This size can influence how the molecule fits into a protein's binding pocket, potentially increasing binding affinity and selectivity by occupying specific hydrophobic pockets.

| Property of CF₃ Group | Influence on Molecular Interactions | Reference |

| High Lipophilicity | Enhances membrane permeability and can improve drug absorption and distribution. | nih.gov |

| Strong Electron-Withdrawing Nature | Modulates the electronic properties of the molecule, potentially strengthening interactions with biological targets. | nih.gov |

| Metabolic Stability | Increases resistance to enzymatic degradation, leading to a longer biological half-life. | nih.gov |

| Steric Bulk | Can promote favorable interactions by fitting into hydrophobic pockets of a target protein, enhancing binding affinity and selectivity. | nih.gov |

Molecular Interactions and Target Engagement Studies

Understanding how a molecule like this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. This involves studying the specific binding mechanisms and the conformational adjustments required for effective engagement.

The binding of a ligand, such as a derivative of this compound, to a protein is a dynamic process governed by a variety of non-covalent interactions. The biphenyl scaffold is considered a "privileged scaffold" in medicinal chemistry precisely because it is adept at participating in these interactions, particularly binding in hydrophobic pockets and forming π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine. mdpi.com

The binding process can be conceptualized through different models. The simplest is the "lock-and-key" model, where a structurally rigid ligand fits perfectly into a rigid receptor. youtube.com This model is relevant for drug design strategies that aim to create highly complementary and rigid molecules to maximize binding specificity. youtube.com More complex models like the "induced fit" model propose that the binding of a ligand can cause conformational changes in the protein, leading to a more stable complex. A third model, the Monod-Wyman-Changeux model of allostery, involves a pre-existing equilibrium of different protein conformations, with the ligand preferentially binding to and stabilizing its most complementary state. youtube.com

For a molecule like this compound, several types of interactions are expected to drive its binding to a protein target:

Hydrophobic Interactions: The biphenyl core and the trifluoromethyl group are lipophilic and likely to engage with hydrophobic pockets in a protein binding site.

π-π Stacking: The two aromatic rings can participate in stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the protein.

Dipole-Dipole and Electrostatic Interactions: The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group create a distinct electrostatic potential across the molecule, which can lead to favorable electrostatic interactions with the protein.

The conformation of biphenyl derivatives is a critical aspect of their ability to bind to a target. The two phenyl rings of biphenyl itself are not coplanar in the gas phase or in solution, adopting a twisted conformation with a dihedral angle of about 44-45° due to steric hindrance between the ortho-hydrogens. mdpi.com This rotation around the central carbon-carbon single bond is a key feature of biphenyl chemistry.

The presence of substituents, particularly at the ortho positions, can significantly restrict this rotation. slideshare.net While this compound has meta-substituents, which exert less steric hindrance than ortho-substituents, they still influence the preferred dihedral angle and the energy barrier to rotation. nih.gov The molecule must adopt a conformation that is complementary to the shape of the protein's binding site for effective binding to occur. This accommodation might require the molecule to adopt a higher-energy, more planar, or more twisted conformation than it would prefer in solution. The ability of the biphenyl core to allow for this internal rotation may be beneficial for dissipating stress upon binding. researchgate.net

The interaction between a hydroxylated biphenyl and a protein can be a direct result of conformational isomerism caused by hindered rotation, a phenomenon known as atropisomerism. mdpi.com While this compound is not substituted in a way that would lead to stable, isolable atropisomers at room temperature, the principles of restricted rotation and conformational preference are still highly relevant to its interaction with a binding site. slideshare.net The final bound conformation will be a balance between the energy required to adopt that conformation and the favorable energy gained from the ligand-protein interactions.

Computational Chemistry and Molecular Modeling in Biological Contexts

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into molecular properties and interactions that are difficult to obtain through experimental methods alone. For derivatives of this compound, these techniques can be used to predict biological activity, understand binding mechanisms, and guide the design of new, more potent analogues.

Molecular docking is a widely used computational technique to predict the preferred binding mode of a ligand within a protein's binding site. For example, docking studies have been used to understand how biphenyl-containing inhibitors bind to targets like the PD-1/PD-L1 protein dimer, revealing key hydrophobic and π-π interactions. mdpi.com Such studies on this compound derivatives could identify the specific amino acid residues involved in binding and suggest modifications to improve affinity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. In a study of dihydropyrimidinone derivatives, QSAR analysis showed that cytotoxic activity was closely related to the presence of bulky and electronegative substituents, such as a 3-CF₃ group. mdpi.com This aligns with the known properties of the trifluoromethyl group and suggests that a similar approach could be used to model the activity of this compound derivatives.

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of molecules. For instance, DFT has been used to calculate the energy levels of novel π-conjugated molecules, providing insights into their electronic behavior. acs.org For this compound, DFT could be used to map the electrostatic potential surface, identifying regions of positive and negative charge that are important for electrostatic interactions with a protein target. Furthermore, computational methods can be used to calculate the rotational energy barrier around the biphenyl bond, helping to understand the conformational preferences of the molecule. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Research on biphenyl derivatives has extensively utilized molecular docking to explore their potential as inhibitors for various enzymes. For instance, studies on biphenyl-substituted chalcone (B49325) derivatives have shown their potential to inhibit enzymes like human carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net Docking studies of these compounds revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of these enzymes. researchgate.net Similarly, biphenyl-sulfonamides have been identified as potent inhibitors of matrix metalloproteinase-2 (MMP-2) and β-N-acetyl-d-hexosaminidase through docking simulations, which highlighted crucial interactions with catalytic metal ions and active site residues. nih.govnih.gov

For derivatives of this compound, molecular docking simulations can elucidate how the methoxy and trifluoromethyl substituents influence binding to specific protein targets. The methoxy group can act as a hydrogen bond acceptor, while the trifluoromethyl group can participate in hydrophobic and non-conventional hydrogen bonding interactions. The relative positions of these groups on the biphenyl scaffold are critical for determining the optimal binding orientation.

A hypothetical docking study of a this compound derivative into a generic enzyme active site might reveal the binding interactions detailed in the table below.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) | Significance |

| Hydrogen Bond | Methoxy group (Oxygen) | Serine, Threonine, Tyrosine | Anchors the ligand in the binding pocket. |

| Hydrophobic Interaction | Biphenyl rings, Trifluoromethyl group | Leucine, Isoleucine, Valine, Phenylalanine | Contributes to binding affinity through the hydrophobic effect. |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the ligand-protein complex. |

| Halogen Bond | Trifluoromethyl group (Fluorine) | Electron-rich atoms (e.g., backbone carbonyls) | Can enhance binding affinity and specificity. |

These simulations are instrumental in the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Several 3D-QSAR studies have been performed on biphenyl derivatives to identify the key pharmacophoric features required for their biological activities, such as aromatase inhibition. nih.govnih.gov These studies have highlighted the importance of steric and electronic fields in determining the inhibitory potency. For example, a multifaceted 3D-QSAR study on biphenyl analogues as aromatase inhibitors revealed that a force field-based model provided the best correlation between the structural features and the biological activity. nih.gov The contour maps generated from such studies provide a visual representation of the regions where certain properties (e.g., steric bulk, positive/negative charge) would enhance or diminish the biological activity. nih.gov

For a series of this compound derivatives, a QSAR model could be developed to correlate their physicochemical properties with a specific biological activity, such as enzyme inhibition. The descriptors used in such a model would likely include:

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO energies | The electron-donating methoxy and electron-withdrawing trifluoromethyl groups create a significant dipole moment and influence the molecule's electronic properties. ustc.edu.cn |

| Steric | Molar Refractivity, Molecular Volume | The size and shape of the substituents affect how the molecule fits into a binding site. |

| Hydrophobic | LogP | The overall lipophilicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Wiener Index, Kier-Hall Indices | These descriptors encode information about the connectivity and branching of the molecule. |

A statistically robust QSAR model, as indicated by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), can be a powerful tool for predicting the activity of untested derivatives and for guiding the synthesis of new compounds with improved potency. researchgate.netphyschemres.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. doaj.orgresearchgate.net These calculations provide valuable insights into properties like orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics.

Studies on substituted biphenyls have utilized DFT to understand the effects of different functional groups on their electronic properties. oaji.nettandfonline.com For this compound, DFT calculations can be used to determine how the methoxy and trifluoromethyl groups influence the electron distribution across the biphenyl system. The methoxy group is expected to increase the electron density on its substituted ring, particularly at the ortho and para positions, and raise the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the electron-withdrawing trifluoromethyl group will decrease the electron density on its ring and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The calculated electronic properties can be correlated with the molecule's reactivity and biological activity. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. iosrjournals.org

| Calculated Property | Significance for this compound |

| HOMO Energy | Relates to the ability to donate electrons; influenced by the methoxy group. |

| LUMO Energy | Relates to the ability to accept electrons; influenced by the trifluoromethyl group. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, providing insight into polar interactions. epstem.net |

These quantum chemical calculations provide a fundamental understanding of the intrinsic properties of this compound derivatives, which underpins their behavior in biological systems.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net In the context of medicinal chemistry, MD simulations can provide insights into the stability of ligand-protein complexes, conformational changes in both the ligand and the protein upon binding, and the detailed dynamics of their interactions.

MD simulations have been applied to various biphenyl derivatives to assess the stability of their complexes with target proteins. nih.gov For example, MD simulations of biphenylsulfonamide derivatives bound to MMP-2 have revealed stable binding interactions and identified key amino acid residues crucial for the complex's stability. nih.gov Similarly, simulations of biphenyl-substituted chalcones with their target enzymes have provided a dynamic view of the binding process. researchgate.net

For a complex between a this compound derivative and a target protein, an MD simulation could provide the following information:

| Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Assesses the stability of the protein and the ligand over the simulation time. A stable RMSD suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, indicating the persistence of key interactions. |

| Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) | Estimates the binding affinity of the ligand to the protein, providing a more quantitative measure than docking scores alone. |

MD simulations offer a more realistic and dynamic picture of the ligand-protein interactions compared to the static view provided by molecular docking, thereby complementing and validating the docking results. mdpi.com

Theoretical Studies on Biological Mechanisms

Theoretical studies on biological mechanisms aim to elucidate the step-by-step process by which a molecule exerts its biological effect. This can involve investigating the mechanism of enzyme inhibition, the modulation of a signaling pathway, or the interaction with a receptor.

For derivatives of this compound, theoretical studies could be employed to understand their potential mechanisms of action as enzyme inhibitors. For instance, if these compounds are found to inhibit a particular enzyme, computational methods can be used to model the catalytic reaction in the presence and absence of the inhibitor. This can reveal whether the inhibitor acts competitively, non-competitively, or uncompetitively. nih.gov

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the enzymatic reaction mechanism at a high level of theory for the active site (QM region) while treating the rest of the protein with a more computationally efficient method (MM region). This approach can provide detailed insights into the transition states of the reaction and how the inhibitor affects their energies.

Theoretical studies can also be used to predict the metabolic fate of this compound derivatives. By identifying the most likely sites of metabolism (e.g., oxidation of the methoxy group, hydroxylation of the aromatic rings), computational models can help in designing analogues with improved metabolic stability.

Applications in Catalysis and Ligand Design Beyond Synthesis

Biphenyl (B1667301) Derivatives as Ligands in Asymmetric Catalysis

Axially chiral biaryl compounds are fundamental components of many highly effective chiral ligands used in asymmetric reactions. wikipedia.org The rotation around the pivotal C-C bond of the biphenyl is hindered, leading to stable atropisomers that can induce chirality. The development of ligands based on biphenyls and their larger analogues, such as 1,1'-bi-2-naphthol (B31242) (BINOL), has been crucial in the advancement of asymmetric catalysis. wikipedia.orgwikipedia.org These ligands, when complexed with a metal center, create a chiral environment that can lead to the preferential formation of one enantiomer of a product.

The efficacy of these catalysts is highly dependent on the nature of the substituents on the biphenyl core. nih.gov Adjusting the groups at the 3, 3', 5, 5', 6, and 6' positions can enhance the efficiency of ligands and catalysts in asymmetric synthesis. nih.gov For instance, research has shown that varying the substituents at the 3 and 3' positions of biphenol-based phosphoramidite (B1245037) ligands dramatically affects the catalyst's activity and the enantioselectivity of the reaction. nih.gov This principle suggests that the distinct electronic nature of the methoxy (B1213986) and trifluoromethyl groups in 3-Methoxy-3'-trifluoromethylbiphenyl could be harnessed to fine-tune the performance of a catalyst in various asymmetric transformations.

Design of Chiral Phosphoramidite Ligands from Biphenyl Scaffolds

Phosphoramidites are a class of P-chiral ligands that have gained prominence in asymmetric catalysis. wikipedia.org A common strategy for their synthesis involves the reaction of a chiral biphenol with phosphorus trichloride, followed by the addition of an amine. wikipedia.org These monodentate ligands have challenged the long-held belief that high rigidity is a prerequisite for effective stereocontrol in metal-ligand complexes. wikipedia.org

BINOL-derived phosphoramidites are among the most widely used ligands in transition metal-catalyzed asymmetric reactions. nih.gov Modifications to the BINOL skeleton, such as the introduction of substituents at various positions, allow for the systematic tuning of the ligand's steric and electronic properties. nih.gov For example, introducing substituents at the 3,3'-positions of the BINOL framework can significantly impact reaction efficiency. nih.gov Similarly, substituents at the 6,6'-positions, including electron-withdrawing groups like trifluoromethyl (-CF3), can be used to modulate the remote electronic properties of the ligand without altering its immediate steric environment. nih.gov

Following this design principle, a functionalized derivative of this compound, such as a dihydroxy-substituted version (e.g., 2,2'-dihydroxy-3-methoxy-3'-trifluoromethylbiphenyl), could serve as a precursor for a novel chiral phosphoramidite ligand. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group could lead to unique catalytic properties, potentially offering high selectivity and reactivity in reactions like asymmetric hydrogenation, hydroformylation, and conjugate additions. nih.govinter-chem.pl

Organophosphorus Compounds as Catalysts

While often employed as ligands, organophosphorus compounds can also act as catalysts themselves. In certain reactions, organophosphorus acids have been shown to catalyze processes like amidation. ucj.org.ua The mechanism can involve the in situ formation of an intermediate phosphite (B83602) species that acts as a catalyst. ucj.org.ua

Although there is no direct literature on this compound acting as an organocatalyst, the potential exists for its derivatives. A phosphorylated version of this biphenyl could theoretically participate in catalytic cycles where the phosphorus center is the active site. The electronic environment created by the methoxy and trifluoromethyl substituents would be expected to modulate the acidity and nucleophilicity of the phosphorus atom, thereby influencing its catalytic activity.

Involvement in Frustrated Lewis Pair Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orglibretexts.org This "unquenched" reactivity allows FLPs to activate a variety of small molecules, most notably hydrogen (H2), enabling metal-free hydrogenations. wikipedia.orgnih.gov The concept of FLP chemistry has expanded to include the activation of other small molecules and has been applied in various catalytic transformations. nih.govnih.gov

The typical FLP system involves a bulky phosphine (B1218219) (Lewis base) and a borane (B79455) (Lewis acid). wikipedia.org While this compound is not itself a Lewis acid or base in this context, its derivatives could potentially be incorporated into FLP systems. For instance, a phosphine-substituted derivative of this biphenyl could act as the Lewis base component. The steric bulk and electronic properties imparted by the methoxy and trifluoromethyl groups could influence the frustration of the resulting Lewis pair and its subsequent reactivity. The functionalization of trifluoromethylarenes, a class of compounds to which our subject molecule belongs, has been explored using FLPs for C-F bond activation, highlighting the relevance of this chemistry to fluorinated compounds. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the chemical environments of specific nuclei.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 3-Methoxy-3'-trifluoromethylbiphenyl, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region of the spectrum is typically observed between δ 6.9 and 7.9 ppm. The protons on the methoxy-substituted phenyl ring generally appear at slightly higher field (more shielded) compared to those on the electron-withdrawing trifluoromethyl-substituted ring. The complex splitting patterns (multiplets) in this region arise from spin-spin coupling between adjacent protons. The methoxy group provides a sharp, characteristic singlet at approximately δ 3.8-3.9 ppm, integrating to three protons. rsc.org

Table 1: Expected ¹H NMR Chemical Shift Data for this compound (Note: Data is predicted based on analysis of structurally similar compounds.)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (on CF₃-ring) | 7.5 - 7.9 | Multiplet (m) |

| Aromatic H (on OCH₃-ring) | 6.9 - 7.4 | Multiplet (m) |

| Methoxy (OCH₃) | ~3.85 | Singlet (s) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum shows several key features: the methoxy carbon signal appears upfield around δ 55 ppm. rsc.org The aromatic carbons resonate in the δ 110-160 ppm region. The carbon atom of the trifluoromethyl group (CF₃) is of particular interest; it appears as a quartet due to coupling with the three attached fluorine atoms (a large one-bond ¹³C-¹⁹F coupling constant, ¹JCF, of approximately 272 Hz is expected). researchgate.net The quaternary carbons, those directly connecting the two phenyl rings and the one bearing the CF₃ group, typically show signals of lower intensity. youtube.com

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound (Note: Data is predicted based on analysis of structurally similar compounds.)

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Methoxy (OCH₃) | ~55.3 | Singlet |

| Aromatic C-H | 113 - 130 | Singlet or small doublet |

| Aromatic C-O | ~160.0 | Singlet |

| Aromatic C-C (ipso) | 140 - 143 | Singlet |

| Aromatic C-CF₃ | ~131.5 | Quartet (q) |

| Trifluoromethyl (CF₃) | ~124.0 | Quartet (q, ¹JCF ≈ 272 Hz) |

¹⁹F NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for detecting fluorine-containing functional groups. Since there is only one trifluoromethyl group in the molecule, the ¹⁹F NMR spectrum of this compound is expected to be simple.

The spectrum should display a single, sharp singlet, confirming the presence of a single type of trifluoromethyl chemical environment. Based on data from analogous trifluoromethyl-substituted biphenyl (B1667301) compounds, the chemical shift for this signal is anticipated to be in the range of δ -62 to -64 ppm (relative to CFCl₃ as a standard). rsc.org This technique is exceptionally useful for confirming the successful incorporation of the CF₃ group into the molecular structure and for assessing purity, as fluorine-containing impurities would likely produce separate signals.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the precise molecular mass of a compound, which allows for the deduction of its elemental formula. For this compound, HRMS confirms the molecular formula C₁₄H₁₁F₃O by comparing the experimentally measured mass to the theoretically calculated mass. The high accuracy of this technique, typically within a few parts per million (ppm), provides unambiguous confirmation of the elemental composition.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

| [M]⁺ | C₁₄H₁₁F₃O | 252.0762 | ~252.076 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. The GC component separates this compound from any impurities, and the retention time is a characteristic property of the compound under specific GC conditions.

Following separation, the compound is ionized (typically by Electron Ionization, EI), and the mass spectrometer detects the molecular ion ([M]⁺) and various fragment ions. The molecular ion peak would appear at an m/z of 252. The fragmentation pattern is a molecular fingerprint that helps to confirm the structure. Expected fragmentation pathways include the loss of a methyl radical (•CH₃) to give an ion at m/z 237, or the loss of a methoxy radical (•OCH₃) resulting in an ion at m/z 221.

Table 4: Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 252 | [C₁₄H₁₁F₃O]⁺ (Molecular Ion) |

| 237 | [M - CH₃]⁺ |

| 221 | [M - OCH₃]⁺ |

| 183 | [M - CF₃]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the separation, detection, and identification of individual components within a mixture. In the context of synthesizing this compound, LC-MS would be employed to monitor the reaction progress, assess the purity of the final product, and identify any byproducts.

The process involves injecting the sample into a high-performance liquid chromatography (HPLC) system, where it is passed through a column packed with a stationary phase. The differential interactions of the sample components with the stationary and mobile phases lead to their separation. For a biphenyl derivative, a reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid additive to improve ionization.

As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. A patent for related trifluoromethyl-biphenyl compounds describes the use of an LC/MS system for their characterization. uni-regensburg.de While the specific conditions for this compound would need to be optimized, a typical LC-MS analysis would provide a chromatogram showing the retention time of the compound and a corresponding mass spectrum confirming its molecular weight.

Table 1: Illustrative LC-MS Parameters for Analysis of Biphenyl Derivatives

| Parameter | Value |

| LC System | Agilent Technologies |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| MS System | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Mass Range | 100-1000 m/z |

Note: This table represents typical starting parameters for LC-MS analysis of small organic molecules and would require optimization for this compound.

Electrospray Ionization Time-of-Flight (ESI-TOF) MS

For more precise mass determination, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful tool. ESI is a soft ionization technique that typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), minimizing fragmentation. The TOF mass analyzer then measures the mass-to-charge ratio with high accuracy by determining the time it takes for ions to travel a fixed distance.